1-(1H-indol-3-yl)hexan-1-one

Beschreibung

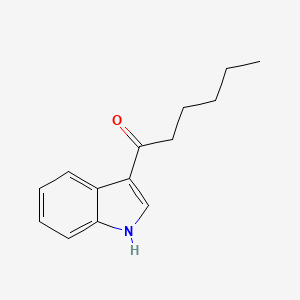

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H17NO |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

1-(1H-indol-3-yl)hexan-1-one |

InChI |

InChI=1S/C14H17NO/c1-2-3-4-9-14(16)12-10-15-13-8-6-5-7-11(12)13/h5-8,10,15H,2-4,9H2,1H3 |

InChI-Schlüssel |

ZZXABEFVGQKOCT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)C1=CNC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Introduction: The Significance of the 3-Acylindole Scaffold

An In-depth Technical Guide to the Synthesis of 1-(1H-indol-3-yl)hexan-1-one

The indole nucleus is a cornerstone structural motif in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Consequently, the functionalization of the indole ring is a critical endeavor in the field of drug discovery and development. Among the various synthetic modifications, the introduction of an acyl group at the C-3 position yields 3-acylindoles, a class of compounds that serve as versatile intermediates for the synthesis of a wide array of more complex molecules, including alkaloids and potential therapeutic agents.[3][4][5]

This guide provides a comprehensive technical overview of the synthesis of a specific 3-acylindole, 1-(1H-indol-3-yl)hexan-1-one. The primary focus will be on the Friedel-Crafts acylation, a classic yet powerful method for forging carbon-carbon bonds on aromatic rings.[1][4] We will delve into the mechanistic underpinnings of this reaction, explore the rationale behind the selection of reagents and catalysts, and present a detailed, field-proven experimental protocol. The challenges inherent to indole chemistry, such as controlling regioselectivity and preventing undesirable side reactions like polymerization, will be addressed through the lens of modern, efficient catalytic systems.[3][6] This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to this important transformation.

Core Synthetic Strategy: The Friedel-Crafts Acylation of Indole

The most direct and widely employed method for synthesizing 1-(1H-indol-3-yl)hexan-1-one is the Friedel-Crafts acylation of the indole ring. This reaction is a form of electrophilic aromatic substitution, where the electron-rich indole acts as a nucleophile, attacking a highly electrophilic acylium ion.

Reaction Mechanism

The acylation process can be dissected into three primary steps:

-

Generation of the Electrophile: The reaction is initiated by a Lewis acid catalyst, which activates an acylating agent (such as hexanoyl chloride or hexanoic anhydride) to form a highly reactive and electrophilic acylium ion.[7][8] This resonance-stabilized cation is the key electrophile in the substitution.

-

Nucleophilic Attack: The indole ring, with its high electron density, attacks the acylium ion. This attack occurs preferentially at the C-3 position, which is the most nucleophilic site of the indole system.[1][9][10] This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.[1][7]

-

Restoration of Aromaticity: In the final step, a weak base removes a proton from the C-3 position of the sigma complex. This deprotonation restores the aromaticity of the indole ring, yielding the final 3-acylindole product and regenerating the catalyst.[10]

Caption: Mechanism of Friedel-Crafts Acylation on Indole.

Causality Behind Experimental Choices

The success of the Friedel-Crafts acylation of indole hinges on the careful selection of reagents, catalysts, and reaction conditions.

-

Acylating Agent: Both hexanoyl chloride and hexanoic anhydride can serve as the acyl source.

-

Hexanoyl Chloride: As an acyl chloride, it is highly reactive, often leading to faster reaction times. However, this high reactivity can sometimes promote side reactions, and it releases HCl as a byproduct.[6]

-

Hexanoic Anhydride: Generally milder and easier to handle than the corresponding acyl chloride.[8] It can be particularly effective in systems using modern, water-tolerant catalysts, leading to cleaner reactions and higher yields of the desired 3-acylated product.[3][11]

-

-

Catalyst System: The choice of Lewis acid is critical for managing the reactivity of the indole nucleus and ensuring high regioselectivity for the C-3 position.

-

Traditional Lewis Acids (AlCl₃, SnCl₄): These are powerful catalysts but often must be used in stoichiometric amounts. They are highly sensitive to moisture and can sometimes lead to the formation of N-acylated byproducts or polymerization of the indole, especially with electron-rich indole derivatives.[2][6]

-

Modern Catalytic Systems: To overcome the limitations of traditional Lewis acids, several milder and more selective catalysts have been developed.

-

Dialkylaluminum Chlorides (e.g., Et₂AlCl): These have proven to be highly effective for the 3-acylation of unprotected indoles, providing good yields and high regioselectivity.[10][12]

-

Metal Triflates (e.g., Y(OTf)₃, Sc(OTf)₃): These catalysts are notable for their water tolerance, which eliminates the need for strictly anhydrous conditions.[3] They can be used in catalytic amounts and are often employed in conjunction with microwave irradiation to accelerate the reaction.[3][4]

-

Zirconium(IV) chloride (ZrCl₄) and Iron Powder: These represent cost-effective and environmentally benign alternatives that have demonstrated high efficiency and selectivity for C-3 acylation under mild conditions.[13][14]

-

-

Experimental Protocols & Data

The following section provides a detailed, step-by-step protocol for the synthesis of 1-(1H-indol-3-yl)hexan-1-one, based on a reliable method using diethylaluminum chloride. A comparative summary of various catalytic systems is also presented.

Detailed Protocol: Synthesis via Diethylaluminum Chloride Catalysis

This protocol is adapted from established methods for the C-3 acylation of indoles.[2][10]

Materials:

-

1H-Indole

-

Hexanoyl chloride

-

Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-indole (1.0 eq). Dissolve the indole in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Slowly add the diethylaluminum chloride solution (1.2 eq) dropwise to the stirred indole solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 15 minutes at this temperature.

-

Acylating Agent Addition: Add hexanoyl chloride (1.1 eq) dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[15]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1H-indol-3-yl)hexan-1-one.

Caption: Experimental Workflow for the Synthesis of 1-(1H-indol-3-yl)hexan-1-one.

Data Presentation

Table 1: Comparison of Catalytic Systems for Indole Acylation

| Catalyst | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |

| SnCl₄ | Acetyl chloride | Dichloromethane | Room Temp | High | [2][6] |

| Y(OTf)₃ | Propionic anhydride | [BMI]BF₄ (Ionic Liquid) | 120 °C, Microwave, 5 min | 81 | [3][4] |

| Et₂AlCl | Acyl chlorides | Dichloromethane | 0 °C to Room Temp | Good to High | [10][12] |

| Iron Powder | Benzoyl chloride | Solvent-free | Room Temp | 92 | [13] |

| DBN | Benzoyl chloride | Toluene | Reflux | 65 (for N-Me-indole) | [16] |

Table 2: Expected Spectroscopic Data for 1-(1H-indol-3-yl)hexan-1-one

The characterization of the final product is essential to confirm its identity and purity. Based on data for analogous 3-acylindoles, the following spectroscopic signatures are expected.[17]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.2 (br s, 1H, NH ), ~7.2-8.0 (m, 5H, Ar-H ), ~2.9 (t, 2H, -CO-CH₂ -), ~1.7 (m, 2H, -CO-CH₂-CH₂ -), ~1.3 (m, 4H, -(CH₂ )₂-), ~0.9 (t, 3H, -CH₃ ) |

| ¹³C NMR | δ (ppm): ~193-195 (C=O), ~115-138 (Ar-C), ~38-40 (-C O-CH₂-), ~31 (-CH₂-), ~25 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650-1670 (C=O stretch, strong), ~1500-1600 (C=C aromatic stretch) |

| Mass Spec | Expected (M+H)⁺ peak corresponding to the molecular weight of C₁₄H₁₇NO |

Conclusion

The synthesis of 1-(1H-indol-3-yl)hexan-1-one is most effectively achieved through the Friedel-Crafts acylation of unprotected indole. While traditional Lewis acids can facilitate this transformation, modern catalytic systems utilizing reagents such as diethylaluminum chloride, metal triflates, or iron powder offer significant advantages, including milder reaction conditions, higher yields, and superior regioselectivity. The detailed protocol provided herein serves as a robust starting point for researchers. By understanding the underlying mechanism and the rationale for specific experimental choices, scientists and drug development professionals can confidently and efficiently synthesize this valuable 3-acylindole intermediate for further elaboration into more complex and potentially bioactive molecules.

References

-

Hurst, T. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

Molecules. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Available from: [Link]

-

MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

ResearchGate. (2012). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Available from: [Link]

-

Jiang, T., & Wang, G. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters. Available from: [Link]

-

Institut Kimia Malaysia. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Available from: [Link]

-

PubMed. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ikm.org.my [ikm.org.my]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. asianpubs.org [asianpubs.org]

- 14. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

chemical properties of 1-(1H-indol-3-yl)hexan-1-one

Title: Comprehensive Technical Guide on the Chemical Properties and Synthesis of 1-(1H-indol-3-yl)hexan-1-one

Executive Summary

1-(1H-indol-3-yl)hexan-1-one, commonly referred to as 3-hexanoylindole, is a highly versatile acylindole derivative. In medicinal chemistry and agrochemical development, the 3-acylindole scaffold is recognized as a privileged structure. This compound serves as a critical building block in the synthesis of cannabimimetic indoles and exhibits intrinsic antifungal properties against phytopathogenic fungi [1]. This whitepaper details its physicochemical properties, structural characterization, and validated synthetic methodologies, providing a rigorous framework for researchers utilizing this compound in drug discovery and agricultural chemistry.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for validating synthetic success and predicting pharmacokinetic behavior. Table 1 summarizes the core properties and spectral data for 1-(1H-indol-3-yl)hexan-1-one.

Table 1: Quantitative Physicochemical and Spectral Data

| Property | Value / Description |

| IUPAC Name | 1-(1H-indol-3-yl)hexan-1-one |

| Common Name | 3-Hexanoylindole |

| Molecular Formula | C14H17NO |

| Molecular Weight | 215.29 g/mol |

| Appearance | White solid |

| Melting Point | 146–148 °C[1] |

| 1H-NMR (300 MHz, CDCl3) | δ 8.76 (s, 1H, NH), 8.42 (s, 1H, H-2), 7.88 (s, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 7.29–7.41 (m, 2H, Ar-H), 2.85 (t, J=6.8 Hz, 2H, α-CH2), 1.79 (m, 2H, β-CH2), 1.38 (m, 4H, γ,δ-CH2), 0.90 (t, 3H, CH3) [1] |

| EI-MS (m/z) | 215 (M+, 24%) [1] |

Causality in Spectral Data: The pronounced downfield shift of the H-2 proton (δ 8.42) is a direct consequence of the electron-withdrawing nature of the adjacent C3-carbonyl group. The carbonyl oxygen pulls electron density away from the indole ring, deshielding the H-2 proton via magnetic anisotropy and inductive effects, which serves as a definitive marker of successful C3-acylation.

Mechanistic Synthesis and Protocol Validation

Direct acylation of unprotected indoles often yields complex mixtures of N-acylated and C3-acylated products due to the ambident nucleophilicity of the indole ring. To achieve strict regioselectivity at the C3 position, a protection-acylation-deprotection strategy is strictly required [1, 2].

Figure 1: Regioselective synthetic workflow for 1-(1H-indol-3-yl)hexan-1-one.

Step-by-Step Methodology: Regioselective Synthesis via N-Tosyl Protection

This protocol leverages the electron-withdrawing p-toluenesulfonyl (tosyl) group to deactivate the pyrrole nitrogen, directing the Friedel-Crafts acylation exclusively to the C3 carbon.

Phase 1: N-Protection and Acylation (Pre-requisite)

-

Synthesize 1-tosyl-1H-indole using standard phase-transfer catalysis (indole, TsCl, NaOH, Bu4NHSO4).

-

Perform Friedel-Crafts acylation by reacting 1-tosyl-1H-indole with hexanoyl chloride in the presence of anhydrous aluminum chloride (AlCl3) in dichloromethane (DCM) at room temperature [2].

Phase 2: Targeted Deprotection (Yielding 3-Hexanoylindole) Objective: Cleave the N-tosyl bond without disrupting the C3-hexanoyl linkage.

-

Reagent Preparation: In an oven-dried, argon-purged reaction flask, dissolve 1.0 mmol of 3-hexanoyl-N-(p-toluenesulfonyl)indole in 5.0 mL of anhydrous tetrahydrofuran (THF).

-

Base Addition: Add 1.8 mmol of potassium tert-butoxide (t-BuOK). Causality Check: t-BuOK is selected because its steric bulk makes it a strong, non-nucleophilic base. It effectively mediates the cleavage of the sulfonamide via an elimination mechanism without acting as a nucleophile that could attack and cleave the C3-ketone [1].

-

Reaction Execution: Stir the mixture at reflux under an argon atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1 v/v). Complete conversion typically occurs within 1–3 hours.

-

Quenching & Extraction: Pour the reaction mixture into 20 mL of ice water to quench the base and precipitate the organic components. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

-

Purification: Combine the organic phases, wash with saturated aqueous NaCl (brine) to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate (Na2SO4).

-

Isolation: Concentrate the filtrate in vacuo and purify via silica gel column chromatography to isolate 1-(1H-indol-3-yl)hexan-1-one as a white solid (Yield ~71%) [1].

Pharmacological Relevance and Biological Applications

1-(1H-indol-3-yl)hexan-1-one holds significant value in two primary biological domains:

A. Precursor to Cannabimimetic Indoles The 3-acylindole core is the defining pharmacophore of many synthetic cannabinoids. By subjecting 3-hexanoylindole to N-alkylation (e.g., using 1-bromopentane and sodium hydride), researchers can synthesize potent CB1 and CB2 receptor agonists. The hexanoyl chain length specifically influences the lipophilicity (LogP) and receptor binding affinity, often shifting the selectivity profile between CB1 (central nervous system) and CB2 (peripheral immune system) receptors.

Figure 2: Pharmacological pathway from precursor synthesis to receptor activation.

B. Antifungal Activity Recent structure-activity relationship (SAR) studies have identified 3-acylindoles as potent inhibitors of phytopathogenic fungi. While derivatives with shorter chains (like 3-propionylindole) often show higher efficacy against specific agricultural fungi, 3-hexanoylindole serves as a critical lipophilic benchmark in these SAR assays, helping to map the hydrophobic binding pockets of fungal targets [1].

Conclusion

The synthesis and application of 1-(1H-indol-3-yl)hexan-1-one underscore the elegance of regioselective indole chemistry. By utilizing steric and electronic control during synthesis, researchers can reliably access this versatile building block. Its dual utility in mapping cannabinoid receptor pharmacology and developing novel agricultural fungicides makes it a compound of enduring interest in applied chemical biology.

References

- Synthesis and Antifungal Activities of 3-Acylindole Analogs against Phytopathogenic Fungi In Vitro Source: Ovid / Chemical Biology & Drug Design URL

- Source: PMC (National Institutes of Health)

An In-Depth Technical Guide to 1-(1H-indol-3-yl)hexan-1-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-indol-3-yl)hexan-1-one, a member of the 3-acylindole family of heterocyclic compounds. 3-Acylindoles are significant synthetic intermediates and possess a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This document details the chemical identity, structure, and a robust synthetic protocol for 1-(1H-indol-3-yl)hexan-1-one. Furthermore, it presents predicted spectroscopic data for its characterization and discusses its potential therapeutic applications based on the established bioactivities of related long-chain 3-acylindoles.

Introduction: The Significance of the 3-Acylindole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals. Functionalization of the indole ring at the C3 position offers a versatile handle for modulating biological activity. Among the various C3-substituted indoles, the 3-acylindoles have garnered considerable attention due to their role as key precursors in the synthesis of more complex bioactive molecules and their intrinsic biological properties. These properties include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a hexanoyl group at the C3 position, as in 1-(1H-indol-3-yl)hexan-1-one, imparts increased lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are fundamental for its unambiguous identification and are summarized below.

Table 1: Chemical Identity of 1-(1H-indol-3-yl)hexan-1-one

| IUPAC Name | 1-(1H-indol-3-yl)hexan-1-one |

| Synonyms | 3-Hexanoyl-1H-indole, 3-Hexanoylindole |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 147719-73-5 |

| Chemical Structure |

|

The structure consists of a planar indole ring system where the C3 position is substituted with a hexan-1-one moiety. The presence of the N-H proton on the indole ring allows for potential hydrogen bonding interactions, while the carbonyl group of the hexanoyl chain can act as a hydrogen bond acceptor.

Synthesis of 1-(1H-indol-3-yl)hexan-1-one

The most direct and widely employed method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction involves the reaction of indole with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. The C3 position of indole is the most nucleophilic and, therefore, the primary site of acylation.[1][2][3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 1-(1H-indol-3-yl)hexan-1-one using hexanoyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.[4]

Materials:

-

Indole

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: To the cooled suspension, add hexanoyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 10-15 minutes. Stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Addition of Indole: Dissolve indole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 1-(1H-indol-3-yl)hexan-1-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is critical as Lewis acids like aluminum chloride react violently with water, which would deactivate the catalyst and hydrolyze the acyl chloride.

-

Low-Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic reaction between the Lewis acid and the acyl chloride and to prevent side reactions.

-

Order of Addition: Adding the indole solution to the pre-formed acylium ion complex ensures that the indole reacts with the desired electrophile and minimizes polymerization or other side reactions of indole in the presence of the Lewis acid.

-

Aqueous Acidic Workup: The addition of ice and HCl hydrolyzes the aluminum complexes formed during the reaction, allowing for the separation of the organic product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for both the indole ring and the hexanoyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(1H-indol-3-yl)hexan-1-one (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | ~8.2-8.4 | br s | 1H |

| Indole H-2 | ~8.1-8.3 | d | 1H |

| Indole H-4 | ~7.8-8.0 | d | 1H |

| Indole H-5, H-6, H-7 | ~7.2-7.4 | m | 3H |

| α-CH₂ (to C=O) | ~2.9-3.1 | t | 2H |

| β-CH₂ | ~1.7-1.9 | sextet | 2H |

| γ, δ-CH₂ | ~1.3-1.5 | m | 4H |

| Terminal CH₃ | ~0.9-1.0 | t | 3H |

The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O.[7]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(1H-indol-3-yl)hexan-1-one (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~199-202 |

| Indole C-3a, C-7a | ~136-138 |

| Indole C-2 | ~134-136 |

| Indole C-4, C-5, C-6, C-7 | ~120-126 |

| Indole C-3 | ~115-118 |

| α-CH₂ (to C=O) | ~38-40 |

| β-CH₂ | ~31-33 |

| γ-CH₂ | ~24-26 |

| δ-CH₂ | ~22-24 |

| Terminal CH₃ | ~13-15 |

Online prediction tools can provide more refined estimates of chemical shifts.[8][9]

Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) of 1-(1H-indol-3-yl)hexan-1-one is expected to show a molecular ion peak (M⁺) at m/z 215. The fragmentation pattern will be characteristic of 3-acylindoles.[10][11][12]

Key Predicted Fragments:

-

m/z 215 (M⁺): The molecular ion.

-

m/z 144: A prominent peak resulting from the cleavage of the bond between the α- and β-carbons of the hexanoyl chain (McLafferty rearrangement is also possible if a γ-hydrogen is present and accessible), leading to the formation of the stable indol-3-oyl cation.

-

m/z 116: Loss of carbon monoxide from the m/z 144 fragment, resulting in the indolyl cation.

-

m/z 57: Corresponding to the hexanoyl cation [CH₃(CH₂)₄CO]⁺.

Potential Applications and Biological Activity

While specific biological studies on 1-(1H-indol-3-yl)hexan-1-one are limited in the public domain, the broader class of 3-acylindoles has been extensively investigated, revealing a range of pharmacological activities. The presence of a moderately long alkyl chain in the hexanoyl moiety suggests that this compound may exhibit interesting biological properties, particularly those influenced by lipophilicity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 3-acylindoles against various cancer cell lines.[13][14] The mechanism of action is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The lipophilic nature of the acyl chain can enhance cell membrane permeability and interaction with intracellular targets. Long-chain 3-O-acyl derivatives of other natural products have shown potent anticancer activity, suggesting that the hexanoyl group in 1-(1H-indol-3-yl)hexan-1-one could contribute to significant cytotoxicity.[15]

Antimicrobial Activity

3-Acylindoles have also been reported to possess antimicrobial properties.[16] Their mechanism of action may involve the disruption of bacterial cell membranes or interference with essential cellular processes. The increased lipophilicity conferred by the hexanoyl chain could enhance the compound's ability to penetrate the lipid-rich cell walls of bacteria, potentially leading to improved antibacterial efficacy, especially against Gram-positive bacteria. Studies on long-chain 3-acyl-4-hydroxycoumarins have shown a correlation between the lipophilic side chain and antibacterial activity.[17]

Conclusion

1-(1H-indol-3-yl)hexan-1-one is a valuable member of the 3-acylindole family with significant potential in medicinal chemistry and drug development. Its synthesis is readily achievable through well-established Friedel-Crafts acylation protocols. The predicted spectroscopic data provides a solid foundation for its characterization. Based on the known biological activities of related compounds, 1-(1H-indol-3-yl)hexan-1-one is a promising candidate for further investigation as an anticancer and antimicrobial agent. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and other long-chain 3-acylindoles.

References

- BenchChem. (2025).

- University of Michigan. (n.d.).

- Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(9), 2845.

- Zhang, L., et al. (2012). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry, 24(12), 5731-5733.

- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.

- Chemistry LibreTexts. (2020, April 29). 20.

- Maged, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2185.

- Ivanova, E. A., et al. (2021). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Molecules, 26(25), 7705.

- Malesani, G., et al. (1975). Antimicrobial properties of some 3-acyl-4,7-disubstituted indoles. Il Farmaco; edizione scientifica, 30(2), 137–146.

- Preprints.org. (2025, December 24). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)

- ACD/Labs. (n.d.). NMR Prediction.

- ResearchGate. (n.d.). In vitro cytotoxic activity of indolylchalcones 3a-l and indolylpyrazolines 4a-l against Hep-G2 by MTT assay.

- Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- Reddit. (2024, March 7). Predict 1 H-NMR.

- Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007.

- NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.

- BenchChem. (2026).

- CASPRE. (n.d.). 13C NMR Predictor.

- Organic Syntheses. (n.d.).

- Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- Molecules. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)

- Wikipedia. (n.d.).

- NMRdb.org. (n.d.). Predict 1H proton NMR spectra.

- University of California, Davis. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- University of Colorado Boulder. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Chemguide. (n.d.).

- Organic Letters. (2024, June 7).

- Molecules. (2024, September 19).

- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.

- RSC Publishing. (n.d.).

- Cravotto, G., et al. (2006). Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity. Archiv der Pharmazie, 339(3), 129–132.

- Park, K. D., et al. (2004). Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives. Bioorganic & Medicinal Chemistry Letters, 14(20), 5189–5192.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. websites.umich.edu [websites.umich.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. Reddit - Please wait for verification [reddit.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Visualizer loader [nmrdb.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products [mdpi.com]

- 15. Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial properties of some 3-acyl-4,7-disubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity and Therapeutic Potential of Indole-3-Alkanones: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary and Structural Dynamics

Indole-3-alkanones—most notably 3-acylindoles such as indole-3-propanone and 3-acetylindole—represent a highly privileged scaffold in modern medicinal chemistry and agrochemistry[1]. The indole core, characterized by a pyrrole moiety fused to a benzene ring, is inherently electron-rich. Because the C-3 position possesses the highest electron density, it is the primary site for electrophilic substitution and functionalization[2].

The acylation of the C-3 position to form indole-3-alkanones serves as a critical junction in drug development. These compounds are not only biologically active in their own right but also act as indispensable precursors for complex natural product analogues, including (5-indole)oxazole alkaloids like pimprinine and streptochlorin[2],[3]. Furthermore, structural modifications such as halogenation (e.g., the addition of a bromine atom at the C-5 or C-6 position) significantly modulate the pharmacokinetic properties of these molecules. Halogenation introduces the potential for halogen bonding (X-bonding) within target protein binding pockets, enhancing lipophilicity, metabolic stability, and target affinity[2],[4].

Core Biological Activities and Mechanisms of Action

The pharmacological profile of indole-3-alkanones and their downstream derivatives is exceptionally diverse, spanning agricultural, antiviral, and human therapeutic applications.

Agrochemical and Antifungal Efficacy

Indole-3-alkanones and their halogenated derivatives exhibit potent broad-spectrum fungicidal activity. For instance, 3-acyl-5-bromoindole and 3-acyl-6-bromoindole derivatives have demonstrated significant efficacy against destructive phytopathogens such as Botrytis cinerea and Monilinia fructicola[4],[5]. Mechanistically, these compounds operate via two primary pathways:

-

Succinate Dehydrogenase (SDH) Inhibition: Indole scaffolds act as pharmacophores that bind to mitochondrial complex II, disrupting the electron transport chain and causing ATP depletion in fungal cells[5].

-

Leucyl-tRNA Synthetase (tLeuRS) Inhibition: Streptochlorin derivatives (synthesized from 3-acylindoles) bind to tLeuRS, effectively halting fungal protein synthesis. Certain derivatives achieve up to 99.9% growth inhibition against Gibberella zeae, outperforming commercial standards like Azoxystrobin[3].

Antiviral Properties

Pimprinine alkaloids, derived directly from 3-acetylindole, have been systematically evaluated for their antiviral capabilities. Recent structure-activity relationship (SAR) studies reveal that specific acylhydrazone derivatives of pimprinine exhibit robust antiviral activity against the Tobacco Mosaic Virus (TMV), with efficacy surpassing that of established treatments like ribavirin and ningnanmycin[6].

Neurological and Anticancer Activities

In human pharmacology, indole-3-alkanone derivatives show promise in neurology and oncology. Pimprinine, originally isolated from Streptomyces cultures, functions as a monoamine oxidase (MAO) inhibitor and demonstrates anticonvulsant activity comparable to phenytoin in maximum electric seizure threshold tests[7],[8]. Additionally, dimeric pimprinine alkaloids (e.g., Dipimprinine A) exhibit moderate antiproliferative and cytotoxic activity against human tumor cell lines, including breast adenocarcinoma (MCF-7)[9].

Diagram 1: Divergent mechanisms of action for indole-3-alkanones across biological targets.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that robust methodology requires built-in self-validation. The following protocols outline the synthesis and biological evaluation of indole-3-alkanones, explaining the chemical causality behind each step.

Protocol A: Microwave-Assisted Synthesis of 3-Acyl-5-bromoindoles

Objective: Regioselective C-3 acylation of a halogenated indole core. Causality & Rationale: Traditional Friedel-Crafts acylation relies on harsh Lewis acids (e.g., AlCl₃) which are highly moisture-sensitive and often lead to competing N-acylation due to the nucleophilicity of the indole nitrogen[4]. Microwave-assisted synthesis drastically reduces reaction times, improves yields, and bypasses the need for strictly anhydrous conditions, driving thermodynamic control toward the desired C-3 position[5].

-

Preparation: In a microwave-safe reaction vessel, combine 1.0 equivalent of 5-bromoindole with 1.2 equivalents of the desired acyl chloride.

-

Solvent Selection: Suspend the mixture in a minimal volume of a microwave-transparent, non-nucleophilic solvent to ensure the microwave energy directly excites the polar reactants.

-

Irradiation: Subject the vessel to microwave irradiation at 90–120 °C and 150 W for 15 to 30 minutes[5]. Self-Validation Check: Monitor the reaction via TLC every 5 minutes; the disappearance of the starting material validates the catalytic turnover.

-

Quenching & Extraction: Cool the vessel to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize residual acid, preventing product degradation. Extract with ethyl acetate.

-

Purification: Isolate the 3-acyl-5-bromoindole via silica gel column chromatography.

Protocol B: One-Pot Synthesis of Pimprinine from 3-Acetylindole

Objective: Construct the (5-indole)oxazole alkaloid framework. Causality & Rationale: Isolating highly reactive intermediates like indol-3-yl-glyoxal often results in significant yield loss due to degradation. A one-pot condensation/annulation sequence traps the intermediate in situ, ensuring high atom economy and structural fidelity[2].

-

Oxidation: Treat 3-acetylindole with iodine (I₂) in DMSO (Kornblum oxidation conditions) to generate the highly reactive indol-3-yl-glyoxal intermediate in situ[2].

-

Condensation: Without isolating the intermediate, introduce the appropriate amino acid derivative directly into the reaction matrix.

-

Annulation: Heat the mixture to induce a sequential decarboxylation and cyclization, forming the oxazole ring.

-

Isolation: Precipitate the crude pimprinine alkaloid using cold water, followed by recrystallization to achieve analytical purity.

Diagram 2: Synthetic workflow from indole core to complex oxazole alkaloids.

Protocol C: In Vitro Mycelial Growth-Inhibitory Assay

Objective: Quantify the antifungal biological activity of synthesized derivatives. Causality & Rationale: To ensure the assay is a self-validating system, it must isolate the variable of interest. A negative control (vehicle only) proves the solvent does not inhibit growth, while a positive control (commercial fungicide) establishes a baseline for potency[3].

-

Media Preparation: Prepare Potato Dextrose Agar (PDA). Dissolve the synthesized indole-3-alkanone in DMSO and spike the cooling agar to achieve a final concentration of 50 μg/mL.

-

Control Establishment: Prepare parallel plates containing only DMSO (Negative Control) and Azoxystrobin (Positive Control).

-

Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Botrytis cinerea) at the exact center of each plate.

-

Incubation & Quantification: Incubate at 25 °C until the negative control mycelium reaches the plate edge. Calculate the growth inhibition rate (%) by comparing the radial growth of the treatment plates against the negative control[8].

Quantitative Data Summary

The table below synthesizes the quantitative biological activity of various indole-3-alkanones and their downstream derivatives, highlighting their broad therapeutic and agrochemical utility.

| Compound Class | Specific Derivative | Primary Target / Pathogen | Biological Activity | Key Metric / Efficacy |

| 3-Acyl-6-bromoindole | Isovaleric derivative (VII) | Monilinia fructicola | Antifungal | High selective inhibition[4] |

| Streptochlorin Analog | Compound 4a | Gibberella zeae | Antifungal (tLeuRS inhibitor) | 99.9% inhibition at 50 μg/mL[3] |

| (5-Indole)oxazole | Pimprinine | Murine Seizure Models | Anticonvulsant | Comparable to Phenytoin[7] |

| Dimeric Pimprinine | Dipimprinine A | MCF-7 Breast Adenocarcinoma | Antiproliferative / Cytotoxic | IC₅₀ = 13.8 μM[9] |

| Acylhydrazone | Compound 9h | Tobacco Mosaic Virus (TMV) | Antiviral | Superior to Ribavirin[6] |

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-bromo-1-(1H-indol-3-yl)propan-1-one | 19620-87-2 | Benchchem [benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pimprinine, an extracellular alkaloid produced by Streptomyces CDRIL-312: fermentation, isolation and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Dimeric Pimprinine Alkaloids From Soil-Derived Streptomyces sp. NEAU-C99 [frontiersin.org]

Spectroscopic Elucidation of 1-(1H-indol-3-yl)hexan-1-one: A Comprehensive Technical Guide

Executive Summary

The structural characterization of 3-acylindoles is a critical analytical workflow in medicinal chemistry, given their prevalence as synthetic intermediates and bioactive pharmacophores (e.g., antifungal agents and cannabinoid receptor ligands). This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of 1-(1H-indol-3-yl)hexan-1-one (commonly known as 3-hexanoylindole). By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS), we establish a self-validating orthogonal framework for definitive structural confirmation.

Structural & Mechanistic Overview

1-(1H-indol-3-yl)hexan-1-one is a white solid with a melting point of 146–148 °C, typically synthesized via the Friedel-Crafts acylation of a protected indole (e.g., 1-(phenylsulfonyl)indole) with hexanoyl chloride, followed by base-mediated deprotection[1]. The molecule consists of an electron-rich indole core conjugated to a linear six-carbon acyl chain. This conjugation fundamentally alters the electronic environment of the molecule, driving the unique spectroscopic signatures observed across all modalities.

Multimodal spectroscopic workflow for the structural validation of 3-hexanoylindole.

Spectroscopic Modalities & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most granular map of the molecule's atomic framework. The data presented below reflects established literature values acquired at 300 MHz in CDCl₃[2], augmented with expert causality regarding chemical shifts and multiplicities.

Table 1: ¹H-NMR Diagnostic Signals (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Mechanistic Rationale |

| 8.76 | s (broad) | 1H | N-H | Deshielded by the adjacent electronegative nitrogen. The signal is broadened due to the quadrupolar relaxation of the ¹⁴N nucleus (spin I=1 ), which causes rapid spin-lattice relaxation of the attached proton. |

| 8.42 | s | 1H | C4-H | Strongly deshielded. The C3-carbonyl group adopts a planar conformation to maximize conjugation. The diamagnetic anisotropy of the C=O π-bond places the C4 proton directly in the deshielding region of the induced magnetic field. |

| 7.88 | s | 1H | C2-H | Deshielded by the adjacent nitrogen atom and the electron-withdrawing effect of the C3 acyl group. |

| 7.52 | s | 1H | C7-H | Standard aromatic region for the indole benzenoid ring. |

| 7.29–7.41 | m | 2H | C5-H, C6-H | Overlapping resonances of the remaining benzenoid protons. |

| 2.85 | t ( J=6.8 Hz) | 2H | C2'-H₂ | Deshielded by the inductive effect of the adjacent carbonyl group. |

| 1.79 | s | 2H | C3'-H₂ | Aliphatic chain methylene. |

| 1.38 | s | 4H | C4'-H₂, C5'-H₂ | Bulk aliphatic chain methylenes. |

| 0.90 | s | 3H | C6'-H₃ | Terminal methyl group of the hexanoyl chain. |

*Critical Note on Multiplicity: While historical 300 MHz literature reports several of these signals as singlets due to low resolution[2], modern high-field instruments (>400 MHz) will resolve C4-H and C7-H into doublets ( J≈8 Hz), C2-H into a fine doublet ( J≈2.5 Hz), and the aliphatic chain (1.79, 1.38, 0.90 ppm) into distinct multiplets and a terminal triplet based on standard n+1 spin-spin coupling rules.

Table 2: ¹³C-NMR Expected Resonances (Empirical Assignments)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality & Mechanistic Rationale |

| ~195.0 | Quaternary | C=O (C1') | Highly deshielded carbonyl carbon, characteristic of conjugated aryl ketones. |

| ~136.0 | Quaternary | C-9 (Ar) | Bridgehead carbon adjacent to the electron-withdrawing nitrogen. |

| ~132.0 | Methine | C-2 (Ar) | Deshielded by the adjacent nitrogen heteroatom. |

| ~117.0 | Quaternary | C-3 (Ar) | The site of acylation; shifted downfield relative to unsubstituted indole due to the carbonyl. |

| 39.0 | Methylene | C-2' | Alpha-carbon deshielded by the adjacent C=O group. |

| 31.0, 24.0, 22.0 | Methylene | C-3', C-4', C-5' | Standard aliphatic chain dispersion. |

| 14.0 | Methyl | C-6' | Highly shielded terminal methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to validate the functional groups, specifically the hydrogen-bonding status of the indole N-H and the conjugation of the carbonyl.

Table 3: Diagnostic FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality & Mechanistic Rationale |

| ~3100 - 3300 | Strong, Broad | N-H Stretch | Broadening is caused by intermolecular hydrogen bonding in the solid state. |

| ~1630 - 1645 | Strong, Sharp | C=O Stretch | Shifted significantly lower than a standard aliphatic ketone (~1715 cm⁻¹). The lone pair on the indole nitrogen delocalizes through the aromatic ring into the carbonyl oxygen (vinylogous amide resonance). This increases the single-bond character of the C=O bond, lowering its force constant and vibrational frequency. |

| ~1520, 1450 | Medium | C=C Aromatic | Indole ring skeletal stretching vibrations. |

| ~2950, 2920, 2850 | Medium | C-H Aliphatic | Asymmetric and symmetric stretching of the hexanoyl alkyl chain. |

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS provides the molecular weight and structural connectivity through predictable fragmentation pathways. The molecular ion ( M+ ) is observed at m/z 215 (24% relative abundance)[2].

Primary EI-MS fragmentation pathways for 1-(1H-indol-3-yl)hexan-1-one.

Mechanistic Causality of Fragmentation:

-

Alpha-Cleavage ( m/z 144): The radical cation localized on the carbonyl oxygen triggers homolytic cleavage of the C-C bond alpha to the carbonyl. This expels a pentyl radical ( •C5H11 ) and leaves a highly stable, resonance-stabilized indole-3-acylium ion ( m/z 144). Subsequent loss of carbon monoxide (-28 Da) yields the indole radical cation at m/z 116.

-

McLafferty Rearrangement ( m/z 159): Because the acyl chain is longer than three carbons, the carbonyl oxygen can abstract a gamma-hydrogen via a favorable six-membered transition state. This expels an alkene neutral (butene, C4H8 ) and leaves an enol radical cation at m/z 159.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data acquisition, the following protocols are designed as self-validating systems, meaning each workflow contains internal checks to verify instrument performance before sample analysis.

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 10–15 mg of highly purified 3-hexanoylindole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Tuning & Matching: Insert the sample into the spectrometer. Perform automated or manual tuning of the probe to the exact ¹H and ¹³C Larmor frequencies for the specific sample matrix to maximize the signal-to-noise ratio.

-

Shimming (Validation Step): Optimize magnetic field homogeneity using gradient shimming (Z1-Z5). Self-Validation: The shimming is considered successful only when the TMS peak linewidth at half-height is <1.0 Hz.

-

Acquisition Parameters:

-

¹H-NMR: 16 scans, 1-second relaxation delay (d1), 30° flip angle.

-

¹³C-NMR: 512–1024 scans, 2-second relaxation delay, WALTZ-16 composite pulse decoupling (CPD) to remove ¹H-¹³C scalar coupling.

-

-

Calibration: Post-acquisition, calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl₃ solvent peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

FT-IR Acquisition Protocol (ATR Method)

-

Background & Calibration (Validation Step): Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to subtract ambient air (CO₂ and water vapor). Self-Validation: Run a polystyrene film standard. The instrument is calibrated if the characteristic peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are detected within ±1 cm⁻¹.

-

Sample Loading: Place 1–2 mg of the solid 3-hexanoylindole directly onto the center of the ATR crystal. Lower the anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

-

Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring the relative peak intensities mirror those of a traditional transmission (KBr pellet) spectrum.

EI-MS Acquisition Protocol

-

Instrument Tuning (Validation Step): Prior to sample introduction, calibrate the mass analyzer using Perfluorotributylamine (PFTBA). Self-Validation: Ensure mass accuracy across the m/z 50–600 range and verify that the isotopic ratios of the PFTBA fragments ( m/z 69, 219, 502) meet manufacturer specifications.

-

Sample Introduction: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Introduce the sample via a direct insertion probe (DIP) or through a Gas Chromatography (GC) inlet.

-

Ionization: Subject the vaporized sample to Electron Ionization (EI) at a standard potential of 70 eV. Maintain the ion source temperature at 230 °C to prevent condensation.

-

Acquisition: Scan the quadrupole or Time-of-Flight (TOF) analyzer from m/z 50 to 300. Extract the spectrum and identify the molecular ion ( M+ 215) and primary fragments ( m/z 144, 159) to confirm structural identity.

References

- Synthesis and Antifungal Activities of 3-Acylindole Analogs against Phytopathogenic Fungi In Vitro (Contains ¹H-NMR and EI-MS data for 3-Hexanoylindole). Chem Biol Drug Des 2011; 78: 864–868.

- Synthesis and Antifungal Activities of 3-Acylindole Analogs against Phytopathogenic Fungi In Vitro (Contains Synthetic Route and Melting Point data for 3-Hexanoylindole). Chem Biol Drug Des 2011; 78: 864–868.

Sources

The Architecture of Discovery: Isolation and Elucidation of Indole-Based Natural Products

Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of specialized metabolites in nature. Characterized by a bicyclic framework—a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—these compounds are the active pharmaceutical ingredients in numerous life-saving drugs, including the anticancer agents vincristine and the antihypertensive reserpine[1]. While historically isolated from terrestrial plants like Catharanthus roseus, recent bioprospecting has revealed marine-derived fungi (e.g., Aspergillus and Penicillium species) as prolific producers of novel prenylated indole alkaloids and diketopiperazines[1][2].

This technical guide provides a comprehensive blueprint for the discovery, dereplication, and isolation of indole-based natural products, bridging the gap between biosynthetic theory and modern analytical execution.

The Biosynthetic Logic: Strictosidine as a "Nuclear Time Bomb"

To successfully isolate and engineer indole alkaloids, one must first understand the causality of their structural diversity. In plant systems, the vast majority of these compounds—known as monoterpene indole alkaloids (MIAs)—originate from a single, universal precursor: strictosidine [3][4].

The biosynthesis begins with the decarboxylation of L-tryptophan to form tryptamine. Concurrently, the MEP (methylerythritol phosphate) pathway generates the terpenoid secologanin[4]. The enzyme strictosidine synthase (STR) catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to yield strictosidine[3][5].

The true driver of MIA diversity is the subsequent step. Strictosidine β -D-glucosidase (SGD) cleaves the glucose moiety from strictosidine, generating a highly unstable aglycon[3]. This aglycon rapidly opens into a reactive dialdehyde intermediate. Because this intermediate is so chemically volatile, it acts as a cellular "time bomb," spontaneously undergoing various intramolecular cyclizations and rearrangements to produce over 3,000 distinct MIA scaffolds[3][6].

Biosynthetic pathway of MIAs highlighting strictosidine as the universal precursor.

Modern Discovery: Dereplication via Molecular Networking

Historically, the discovery of novel indole alkaloids was hindered by the "rediscovery problem"—the repeated isolation of highly abundant, previously characterized compounds. Today, this bottleneck is bypassed using Global Natural Products Social Molecular Networking (GNPS) [7][8].

GNPS operates on a fundamental mass spectrometric principle: molecules with similar core structures will yield similar MS/MS fragmentation patterns[9]. By acquiring untargeted LC-MS/MS data of a crude biological extract, algorithms can calculate the cosine similarity between all fragmented precursor ions. These relationships are visualized as a network where nodes represent unique masses and edges represent structural similarity[7][9].

The Causality of GNPS in Discovery: By mapping a crude extract's spectral network against public databases (containing millions of reference spectra), researchers can instantly identify known indole alkaloids (dereplication)[8]. Nodes that cluster with known indoles but possess uncharacterized precursor masses strongly indicate novel derivatives, allowing scientists to target these specific masses for isolation rather than blindly fractionating the extract[9].

GNPS-guided workflow for the targeted isolation of novel natural products.

Protocol: Targeted Isolation of Indole Alkaloids

Because indole alkaloids contain a basic nitrogen atom within their pyrrole or amine moieties, their solubility is highly pH-dependent. This chemical property is exploited to selectively enrich them from complex biological matrices[10].

Phase 1: pH-Driven Enrichment (Acid-Base Partitioning)

-

Maceration: Extract dried biomass (e.g., C. roseus leaves or marine fungal mycelia) in methanol/water (80:20, v/v) to ensure broad solubilization of specialized metabolites.

-

Acidification: Concentrate the extract in vacuo and resuspend in 0.1 M HCl (pH ~2.0).

-

Defatting: Partition the acidic aqueous layer against an equal volume of hexanes or chloroform. Discard the organic layer, which contains neutral and acidic lipophilic impurities (e.g., fatty acids, sterols).

-

Basification: Adjust the aqueous layer to pH 9–10 using NH₄OH.

-

Causality: The alkaloid salts deprotonate, reverting to their uncharged, lipophilic free-base form[10].

-

-

Recovery: Extract the basified aqueous phase with ethyl acetate to recover the highly enriched crude alkaloid fraction.

Phase 2: HPCCC Fractionation & Prep-HPLC Polishing

Traditional silica gel chromatography often leads to the irreversible adsorption or degradation of basic alkaloids. To circumvent this, liquid-liquid partitioning techniques are preferred[10]. 6. Solvent System Selection: Prepare a biphasic solvent system (e.g., n-hexane–n-butanol–water with 0.5% trifluoroacetic acid) optimized for the partition coefficient ( KD ) of the target mass identified via GNPS[10]. 7. HPCCC Separation: Inject the crude alkaloid extract into a High-Performance Countercurrent Chromatography (HPCCC) or Centrifugal Partition Chromatography (CPC) system.

-

Causality: HPCCC uses a liquid stationary phase retained by centrifugal force, ensuring 100% sample recovery and preventing the chemisorption of basic alkaloids[10].

-

Prep-HPLC Polishing: Subject the target HPCCC fractions to reversed-phase preparative HPLC (C18 column) using a volatile buffer (e.g., 0.1% formic acid in acetonitrile/water) to yield >95% pure compounds suitable for 1D/2D NMR and X-ray crystallographic elucidation[11][12].

Structural Diversity and Pharmacological Data

The evolutionary arms race in both terrestrial and marine environments has driven the extreme structural diversification of indole alkaloids, resulting in a wide spectrum of bioactivities[1][2].

| Compound | Source Organism | Structural Subclass | Pharmacological Activity |

| Vincristine | Catharanthus roseus (Plant) | Bisindole | Anticancer (Tubulin depolymerization inhibitor)[3][5] |

| Plinabulin (NPI-2358) | Aspergillus ustus (Marine Fungus) | Diketopiperazine (DKP) | Anticancer (Phase III clinical trials)[2] |

| Scedapin C | Scedosporium apiospermum (Marine Fungus) | Simple Indole | Antiviral (HCV inhibition)[13] |

| Notoamide A | Aspergillus sp. (Marine Fungus) | Prenylated Indole | Cytotoxic / Antitumor[14] |

| Psilocybin | Psilocybe cubensis (Fungus) | Tryptamine derivative | Hallucinogenic (Serotonin receptor agonist)[15] |

Conclusion

The discovery of indole-based natural products has transitioned from serendipitous, bioassay-guided fractionation to a highly rational, data-driven science. By coupling the biosynthetic understanding of precursors like strictosidine with advanced MS/MS networking (GNPS) and pH-driven liquid-liquid chromatography, researchers can systematically map chemical space. As marine fungi continue to emerge as a dominant source of novel prenylated indoles, these integrated methodologies will be critical for accelerating the next generation of alkaloid-based drug discovery.

References

-

Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

GNPS: Global Natural Products Social Molecular Networking Source: UC San Diego (UCSD) URL:[Link]

-

Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Directed Strategy Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking Source: Carolina Digital Repository (Nature Biotechnology) URL:[Link]

-

Molecular networking as a natural products discovery strategy Source: ScienceOpen URL:[Link]

-

Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review Source: Journal of Pure and Applied Microbiology URL:[Link]

-

Engineered Production of Strictosidine and Analogs in Yeast Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

De novo production of the plant-derived alkaloid strictosidine in yeast Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids Source: Scholarly Publications Leiden University URL:[Link]

-

Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis Source: ResearchGate URL:[Link]

-

Liquid Chromatography-Mass Spectrometric and Liquid Chromatography-Tandem Mass Spectrometric Determination of Hallucinogenic Indoles Psilocin and Psilocybin Source: ASTM Digital Library URL:[Link]

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. pnas.org [pnas.org]

- 7. The Dorrestein Lab - UCSD - GNPS [dorresteinlab.ucsd.edu]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. scienceopen.com [scienceopen.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. dl.astm.org [dl.astm.org]

Unlocking the Pharmacological Potential of 1-(1H-indol-3-yl)hexan-1-one: A Privileged 3-Acylindole Scaffold

Executive Summary

In contemporary medicinal chemistry, 1-(1H-indol-3-yl)hexan-1-one (commonly known as 3-hexanoylindole) represents a highly versatile and structurally privileged pharmacophore. Characterized by an unsubstituted indole nitrogen (N1) and a six-carbon aliphatic acyl chain at the C3 position, this molecule serves as a critical synthetic node for divergent therapeutic targeting. Rather than acting merely as an end-product, the 3-acylindole core provides a tunable scaffold where precise steric and electronic modifications dictate target selectivity.

This technical guide explores the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols for three primary target axes: Cytosolic Phospholipase A2 (cPLA2), Cannabinoid Receptors (CB1/CB2), and Phytopathogenic Fungal Pathways.

Primary Target Axis I: Cytosolic Phospholipase A2 (cPLA2)

Mechanistic Causality & SAR

Cytosolic phospholipase A2 (cPLA2) is the rate-limiting enzyme in the arachidonic acid cascade, directly mediating the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. The 3-acylindole core has been identified as a highly potent inhibitor of cPLA2[1].

The causality behind this interaction lies in the enzyme's deep, hydrophobic catalytic cleft. The hexanoyl chain of 1-(1H-indol-3-yl)hexan-1-one provides essential hydrophobic bulk that mimics the sn-2 acyl chain of natural phospholipid substrates. While baseline inhibition is achieved with the hexanoyl moiety, SAR studies reveal that extending the acyl chain (e.g., to a dodecanoyl group) and introducing a carboxylic acid at the C2 position of the indole ring optimizes active-site coordination, yielding IC50 values in the sub-micromolar range[1].

Fig 1: cPLA2 inflammatory cascade and targeted inhibition by 3-acylindole derivatives.

Self-Validating Protocol: cPLA2 Arachidonic Acid Release Assay

To ensure trustworthiness, this protocol utilizes a self-validating fluorometric system with built-in dynamic range controls.

-

Reagent Preparation: Prepare mixed micelles containing 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and a fluorogenic substrate (e.g., PED6).

-

Control Establishment (Self-Validation):

-

Negative Control: Buffer only (establishes baseline fluorescence).

-

Positive Control: Arachidonyl trifluoromethyl ketone (AACOCF3) at 10 µM. Causality: AACOCF3 is a proven cPLA2 inhibitor; its inclusion validates enzyme viability and establishes the maximum inhibition threshold.

-

-

Compound Incubation: Incubate purified human cPLA2 with varying concentrations of 3-hexanoylindole derivatives (0.1 nM to 100 µM) in a 96-well plate for 15 minutes at 37°C to allow steady-state binding.

-

Reaction Initiation & Kinetic Read: Add the micelle substrate. Read fluorescence (Ex: 488 nm / Em: 530 nm) continuously for 30 minutes.

-

Data Synthesis: Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness. Determine IC50 using non-linear regression.

Primary Target Axis II: Cannabinoid Receptors (CB1/CB2)

Mechanistic Causality & SAR

3-Acylindoles form the structural backbone of numerous synthetic cannabinoid receptor agonists (SCRAs)[2]. The indole ring engages in crucial π-π stacking interactions with aromatic residues (e.g., Phe268, Trp356) within the orthosteric binding pockets of CB1 and CB2 receptors[3].

The C3-hexanoyl chain is not arbitrary; aliphatic chains containing 4 to 6 carbon atoms demonstrate optimal hydrophobic interactions with the receptor's binding pocket, significantly increasing binding affinity[3]. While 1-(1H-indol-3-yl)hexan-1-one itself is a baseline ligand, alkylation at the N1 position (e.g., adding a 5-fluoropentyl group) transforms this scaffold into a full, sub-nanomolar agonist[3].

Fig 2: Self-validating high-throughput radioligand binding workflow for CB1/CB2 receptors.

Self-Validating Protocol: High-Throughput Radioligand Binding Assay

-

Cell Line Selection: Utilize CHO (Chinese Hamster Ovary) cells stably transfected with human CB1 or CB2. Causality: CHO cells lack endogenous cannabinoid receptors, ensuring the radioligand signal is exclusively derived from the target receptor, eliminating background noise.

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction via ultracentrifugation (100,000 x g). Resuspend in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mg/mL BSA, pH 7.4).

-

Binding Reaction (Self-Validation):

-

Total Binding (TB): Membrane + [3H]CP55,940 (0.5 nM).

-

Non-Specific Binding (NSB): Membrane + [3H]CP55,940 + 10 µM unlabelled CP55,940. Causality: Subtracting NSB from TB yields the Specific Binding window, validating that the radioligand is binding to the receptor and not non-specifically to the plastic or lipids.

-

-

Displacement: Add 3-hexanoylindole derivatives in serial dilutions. Incubate for 90 minutes at 30°C.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash with ice-cold buffer, add scintillation cocktail, and quantify via liquid scintillation counting.

Emerging Target Axis III: Phytopathogenic Fungal Pathways

Mechanistic Causality

Beyond mammalian targets, 3-acylindole analogs, explicitly including 3-hexanoylindole, have demonstrated significant in vitro antifungal activity against phytopathogenic fungi (e.g., Fusarium and Alternaria species)[4]. The lipophilic hexanoyl chain facilitates passive diffusion through the complex fungal cell wall, allowing the active indole core to disrupt intracellular processes, likely interfering with ergosterol biosynthesis or cytosolic integrity.

Self-Validating Protocol: In Vitro Poisoned Food Technique

-

Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45°C.

-

Compound Incorporation: Dissolve 1-(1H-indol-3-yl)hexan-1-one in DMSO and spike into the liquid PDA to achieve final concentrations of 10, 20, and 50 µg/mL.

-

Control Establishment (Self-Validation):

-

Negative Control: PDA + DMSO (0.5% v/v). Causality: Validates that the solvent itself does not inhibit fungal growth.

-

Positive Control: Hymexazol (commercial fungicide) at equivalent concentrations[4].

-

-

Inoculation & Incubation: Place a 5 mm mycelial plug of the target fungus at the center of each Petri dish. Incubate at 25°C for 7 days.

-

Quantification: Measure the radial growth of the mycelium. Calculate the percentage of growth inhibition relative to the negative control.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the SAR and efficacy metrics for the 3-acylindole scaffold across the discussed targets are summarized below.

| Target Class | Optimal N1 Substitution | Optimal C3 Acyl Chain Length | Key Binding Interaction | Efficacy / Affinity Range |

| cPLA2 | Unsubstituted (1H) | C12 (Dodecanoyl) | Hydrophobic cleft insertion | IC50: 0.5 – 11 µM |

| CB1 Receptor | Alkylated (e.g., 5-fluoropentyl) | C4 – C6 (Hexanoyl is optimal) | Orthosteric π-π stacking | Ki: 0.1 – 10 nM |

| Phytopathogenic Fungi | Unsubstituted (1H) | C3 – C6 | Cell wall / Membrane penetration | MIC: 20 – 50 µg/mL |

References

-

[1] Lehr, M. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. National Institutes of Health (PubMed). Available at:

-

[4] Synthesis and Antifungal Activities of 3Acylindole Analogs against Phytopathogenic Fungi InVitro. Ovid. Available at:

-

[3] The challenge of New Psychoactive Substances. United Nations Office on Drugs and Crime (UNODC). Available at:

-

[2] Analytical Differentiation of 1‑Alkyl-3-acylindoles and 1‑Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Future4200. Available at:

Sources

In Silico Modeling of 1-(1H-indol-3-yl)hexan-1-one Interactions: A Dual-Target Computational Framework

Executive Summary

The compound 1-(1H-indol-3-yl)hexan-1-one (commonly known as 3-hexanoylindole) presents a fascinating structural duality. Featuring a privileged indole core substituted with a lipophilic hexanoyl chain at the C3 position, this scaffold has demonstrated potent antifungal activity against phytopathogenic fungi [1]. However, the 3-acylindole pharmacophore is also a well-documented structural motif for synthetic cannabinoids, raising critical questions about off-target psychoactive liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico framework. We will model the interactions of 1-(1H-indol-3-yl)hexan-1-one against two distinct pharmacological targets: Fungal Lanosterol 14α-demethylase (CYP51) (to evaluate primary antifungal efficacy) and the Human Cannabinoid Receptor 1 (CB1) (to screen for off-target central nervous system activity) [2].

Structural Rationale & Workflow Design

The causality behind our computational approach is rooted in the molecule's physical chemistry. The hexanoyl chain introduces significant conformational flexibility, meaning a single static docking pose is insufficient to capture the true thermodynamic binding state. Therefore, our pipeline integrates Quantum Mechanics (QM) for ligand optimization, Molecular Docking for initial pose generation, and 100 ns Molecular Dynamics (MD) to evaluate the stability of the flexible alkyl tail within hydrophobic receptor sub-pockets.

End-to-end in silico workflow for dual-target evaluation.

Experimental Methodologies

Protocol 1: Ligand and Receptor Preparation

Standard molecular mechanics force fields often misrepresent the conjugated π -system of the indole ring and the exact dihedral angle of the C3-carbonyl bond. We utilize Density Functional Theory (DFT) to resolve this.

-

Step 1: Ligand Structure Generation: Build 1-(1H-indol-3-yl)hexan-1-one using a molecular builder and assign initial Gasteiger charges.

-

Step 2: Quantum Mechanical Optimization: Optimize the ligand geometry using Gaussian at the DFT B3LYP/6-31G* level of theory. This ensures the lowest energy conformation of the hexanoyl tail relative to the indole plane.

-

Step 3: Receptor Processing: Retrieve high-resolution crystal structures for fungal CYP51 (e.g., PDB: 5EAA) and human CB1 (PDB: 5TGZ) [2]. Strip water molecules, add polar hydrogens, and calculate Kollman charges.

-

Step 4: Self-Validation (Ramachandran Check): Before proceeding, validate the protein structures using a Ramachandran plot. Ensure >95% of residues are in favored regions to confirm that the binding pocket backbone is physically viable.

Protocol 2: High-Throughput Molecular Docking

We employ AutoDock Vina [3] due to its highly optimized empirical scoring function, which excels at evaluating lipophilic interactions critical for the hexanoyl chain.

-

Step 1: Grid Box Definition: Center the grid box on the native co-crystallized ligand of each receptor. Set the dimensions to 25–28 Å to allow the 6-carbon tail ample rotational freedom during the search.

-

Step 2: Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling of the alkyl chain.

-

Step 3: Self-Validation (Native Re-docking): The docking protocol is a self-validating system. Before docking the target compound, re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic conformation is < 2.0 Å .

Protocol 3: Molecular Dynamics Simulation

To confirm that the docked poses are not merely transient local minima, we subject the complexes to 100 ns of Molecular Dynamics using GROMACS [4].

-

Step 1: Topology Generation: Parameterize the protein using the AMBER ff19SB force field and the ligand using the General AMBER Force Field 2 (GAFF2) with AM1-BCC charges.

-